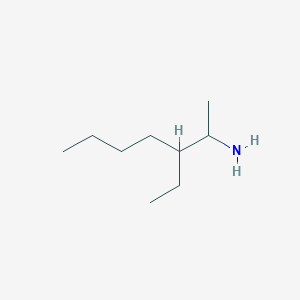
3-Ethylheptan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylheptan-2-amine is an organic compound belonging to the class of amines It is characterized by the presence of an amine group (-NH2) attached to the second carbon of a heptane chain, which also has an ethyl group attached to the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Ethylheptan-2-amine can be synthesized through several methods. One common approach is the reductive amination of 3-ethylheptan-2-one. This involves the reaction of 3-ethylheptan-2-one with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) .
Another method involves the alkylation of 2-aminoheptane with ethyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine, making it a more nucleophilic species capable of attacking the ethyl halide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of nitriles or imines derived from 3-ethylheptan-2-one is another viable method. These processes often employ catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high-pressure hydrogenation conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethylheptan-2-amine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Nitroso, nitro, or nitrile derivatives
Reduction: Secondary or tertiary amines
Substitution: Alkyl-substituted amines
Applications De Recherche Scientifique
3-Ethylheptan-2-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of more complex amine derivatives.
Biology: The compound is used in the study of amine metabolism and its role in biological systems.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as intermediates in the synthesis of drugs.
Industry: The compound is used in the production of polymers, catalysts, and other industrial chemicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethylheptan-2-ol: An alcohol with similar carbon chain structure but with a hydroxyl group instead of an amine group.
3-Ethylheptane: A hydrocarbon with the same carbon skeleton but lacking functional groups.
2-Aminoheptane: An amine with a similar structure but without the ethyl group on the third carbon .
Uniqueness
3-Ethylheptan-2-amine is unique due to the presence of both an ethyl group and an amine group on a heptane chain. This combination of functional groups imparts distinct chemical properties, making it a versatile compound in various synthetic and industrial applications.
Propriétés
Formule moléculaire |
C9H21N |
|---|---|
Poids moléculaire |
143.27 g/mol |
Nom IUPAC |
3-ethylheptan-2-amine |
InChI |
InChI=1S/C9H21N/c1-4-6-7-9(5-2)8(3)10/h8-9H,4-7,10H2,1-3H3 |
Clé InChI |
QLZNKMBHWZWIQS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13573861.png)

![2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13573878.png)
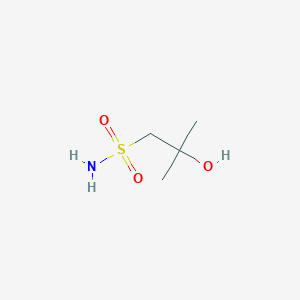
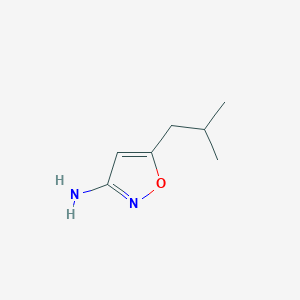


![3-Chloro-7-fluorobenzo[d]isothiazole](/img/no-structure.png)

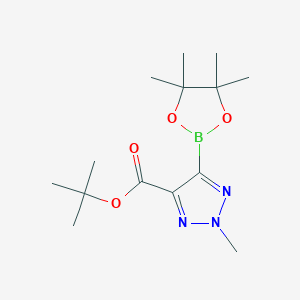
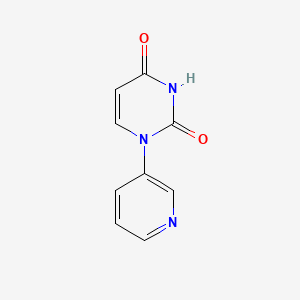
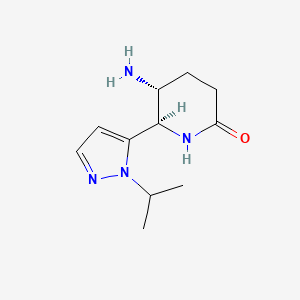
![2-(2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}acetamido)aceticacid](/img/structure/B13573953.png)
